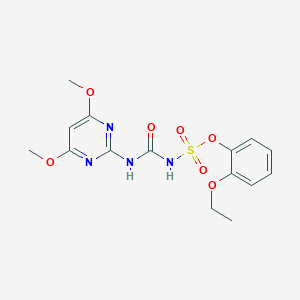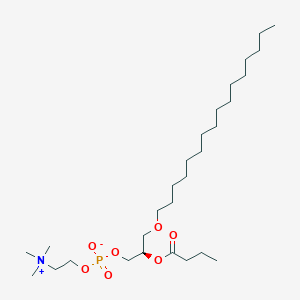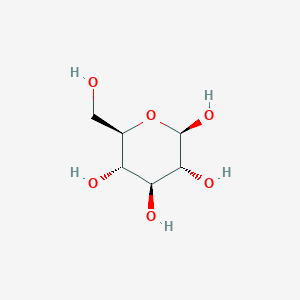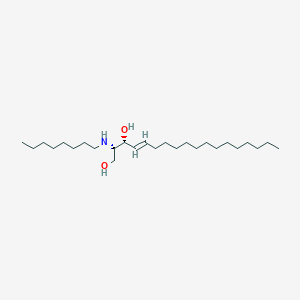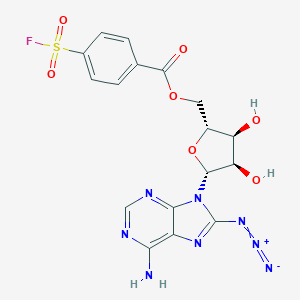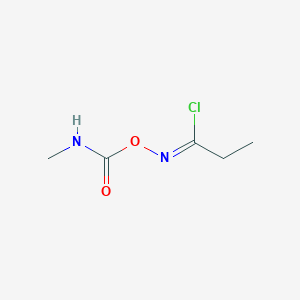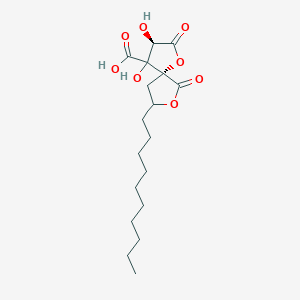
Cinatrin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinatrin B is a naturally occurring compound that has been found to possess numerous biological activities. It is a member of the cinchona alkaloid family and is structurally related to quinine. Cinatrin B has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Mécanisme D'action
The exact mechanism of action of Cinatrin B is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. For example, Cinatrin B has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria, by interfering with the parasite's DNA replication. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Effets Biochimiques Et Physiologiques
Cinatrin B has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess antimalarial activity. Additionally, Cinatrin B has been found to exhibit insecticidal and fungicidal activities, making it a potential candidate for use in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cinatrin B in lab experiments is its broad range of biological activities. It has been found to possess antimalarial, anti-inflammatory, and antitumor properties, making it a versatile compound for use in various research fields. However, one of the limitations of using Cinatrin B in lab experiments is its complex synthesis method. The process requires specialized equipment and expertise, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on Cinatrin B. One area of interest is its potential use as an antimalarial drug. Cinatrin B has been found to possess potent antimalarial activity, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential use in agriculture. Cinatrin B has been found to exhibit insecticidal and fungicidal activities, making it a potential candidate for use as a natural pesticide. Additionally, further research is needed to determine the exact mechanism of action of Cinatrin B and its potential applications in other areas of medicine and agriculture.
Conclusion:
In conclusion, Cinatrin B is a naturally occurring compound that has been found to possess various biological activities. It has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. Cinatrin B has been found to possess antimalarial, anti-inflammatory, and antitumor properties, making it a versatile compound for use in various research fields. However, the complex synthesis method of Cinatrin B can make it difficult to obtain large quantities of the compound. Future research on Cinatrin B should focus on its potential use as an antimalarial drug and as a natural pesticide in agriculture.
Méthodes De Synthèse
Cinatrin B is typically synthesized from cinchonidine, which is a natural product obtained from the bark of the cinchona tree. The synthesis involves a series of chemical reactions that convert cinchonidine into Cinatrin B. The process is complex and requires specialized equipment and expertise. However, the yield of Cinatrin B can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
Cinatrin B has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It has been found to possess various biological activities, including antimalarial, anti-inflammatory, and antitumor properties. Cinatrin B has also been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for use in agriculture.
Propriétés
Numéro CAS |
136266-34-7 |
|---|---|
Nom du produit |
Cinatrin B |
Formule moléculaire |
C18H28O8 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(3R,5R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C18H28O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h12-13,19,24H,2-11H2,1H3,(H,21,22)/t12?,13-,17-,18?/m0/s1 |
Clé InChI |
QUSVCUTZGWKBQJ-ZVRZEWSUSA-N |
SMILES isomérique |
CCCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |
SMILES |
CCCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
SMILES canonique |
CCCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
Synonymes |
cinatrin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



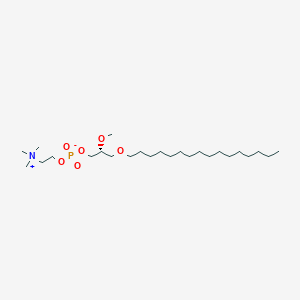
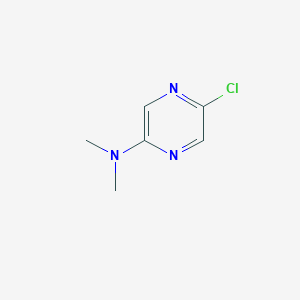
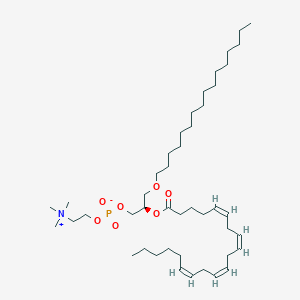
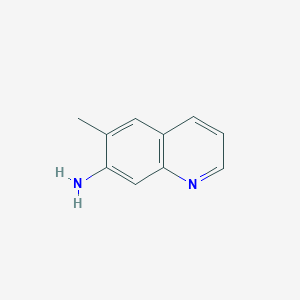
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)

